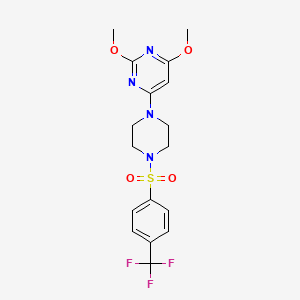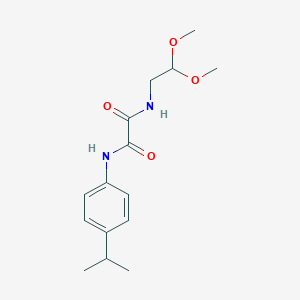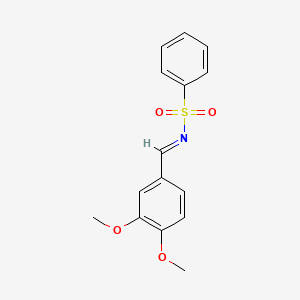![molecular formula C17H22ClNO3 B2572584 1-(3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one CAS No. 1421469-42-2](/img/structure/B2572584.png)
1-(3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one, also known as O-Desmethylvenlafaxine, is a chemical compound that has gained significant attention in scientific research due to its potential as an antidepressant and anxiolytic agent. The compound is a derivative of venlafaxine, a well-known antidepressant drug, and is believed to have similar pharmacological properties.
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis and structural analysis of related bicyclic compounds have been extensively explored. Research on the stereospecific synthesis of oximes and oxime ethers of 3-azabicycles reveals significant antimicrobial potential against a panel of pathogenic bacteria and fungi. These compounds' stereochemistry was established through NMR spectral and XRD studies, indicating their potential as lead molecules in antimicrobial agent development (Parthiban et al., 2010).
Another study on novel oxime ethers of aza/diazabicycles has demonstrated promising antimicrobial activity against a range of pathogenic bacteria and fungi, suggesting these molecules' utility in developing new antimicrobial therapies (Parthiban et al., 2009).
Antimicrobial Applications
Research into bicyclic oxime ethers and azabicyclo[3.3.1]nonan-9-ones has shown significant antimicrobial activity. For instance, studies on the antimicrobial properties of synthesized oxime ethers reveal their effectiveness against a spectrum of bacterial and fungal pathogens, with some compounds performing better than standard drugs. This underscores the potential of such compounds in addressing drug-resistant infections (Parthiban et al., 2009).
Antileishmanial Potential
The antileishmanial effects of oxabicyclo[3.3.1]nonanones, which inhibit key redox enzymes of Leishmania, highlight a novel chemical space for antileishmanial drug development. These compounds induce apoptosis in the parasite through mechanisms such as increased reactive oxygen species (ROS) and DNA damage, offering a foundation for further drug discovery efforts against Leishmania (Saudagar et al., 2013).
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-1-(3-oxa-9-azabicyclo[3.3.1]nonan-9-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO3/c1-17(2,22-15-8-6-12(18)7-9-15)16(20)19-13-4-3-5-14(19)11-21-10-13/h6-9,13-14H,3-5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOHWAPICGRWOLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1C2CCCC1COC2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-ethoxyphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2572503.png)

![N-[[4-(3-Cyanomorpholine-4-carbonyl)phenyl]methyl]-2,2-dimethylpropanamide](/img/structure/B2572507.png)
![N-(2-{6-[(2,5-dimethylbenzyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzenesulfonamide](/img/structure/B2572509.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2-methylphenoxy)acetamide](/img/structure/B2572510.png)
![1-(1,3-benzoxazol-2-yl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxamide](/img/structure/B2572511.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-isopropoxybenzamide](/img/structure/B2572513.png)
![1-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B2572514.png)
![7-nitro-2-{2-[4-(4-nitrophenyl)piperazino]ethyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2572520.png)
![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-N'-(2-methylsulfanylphenyl)oxamide](/img/structure/B2572521.png)

![N-[1-(2-Methoxyethyl)indazol-6-yl]prop-2-enamide](/img/structure/B2572523.png)
![(Z)-methyl 2-((4-(tert-butyl)benzoyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2572524.png)
